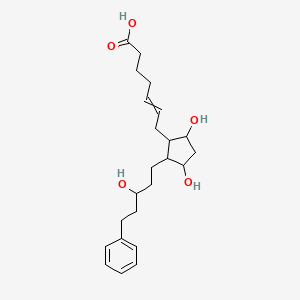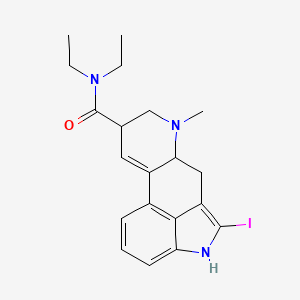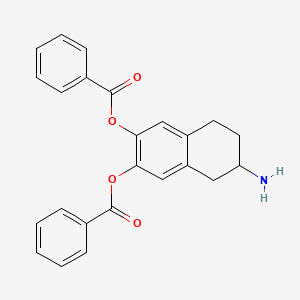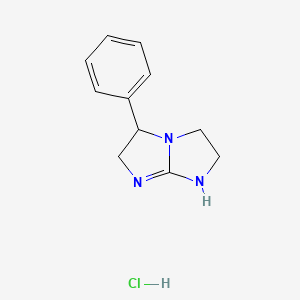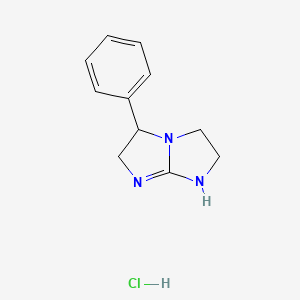
Tretoquinol, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tretoquinol, also known as 1-(3’,4’,5’-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a non-selective beta-2 adrenergic agonist. It is commonly used in the treatment of asthma and is marketed under the brand name Inolin® in some Asian countries. Tretoquinol is also an ingredient in certain over-the-counter cold and flu medications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tretoquinol is synthesized from 3,4,5-trimethoxybenzaldehyde. The synthetic route involves the following steps:
Condensation Reaction: 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the tetrahydroisoquinoline ring structure.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl groups at the 6 and 7 positions of the tetrahydroisoquinoline ring.
Industrial Production Methods: On an industrial scale, the synthesis of tretoquinol involves similar steps but optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tretoquinol undergoes various chemical reactions, including:
Oxidation: Tretoquinol can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert tretoquinol to its corresponding dihydro derivatives.
Substitution: Tretoquinol can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Tretoquinol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of beta-adrenergic agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its therapeutic potential in treating respiratory conditions like asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the formulation of over-the-counter medications for cold and flu symptoms.
Mécanisme D'action
Tretoquinol exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle, making it effective in treating asthma. The molecular targets include beta-2 adrenergic receptors, and the pathways involved are primarily related to cAMP signaling .
Comparaison Avec Des Composés Similaires
Salbutamol: Another beta-2 adrenergic agonist used in asthma treatment.
Formoterol: A long-acting beta-2 agonist with similar bronchodilatory effects.
Terbutaline: A beta-2 agonist used for similar therapeutic purposes.
Comparison: Tretoquinol is unique due to its non-selective nature, meaning it can bind to multiple beta-adrenergic receptor subtypes. This can lead to a broader range of effects compared to more selective compounds like salbutamol and formoterol. Additionally, tretoquinol’s chemical structure allows for various modifications, making it a versatile compound for research and therapeutic applications .
Propriétés
Numéro CAS |
36478-07-6 |
|---|---|
Formule moléculaire |
C19H23NO5 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(1R)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3/t14-/m1/s1 |
Clé InChI |
RGVPOXRFEPSFGH-CQSZACIVSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CCN2)O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)


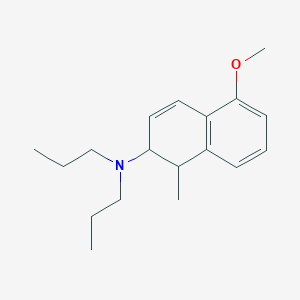
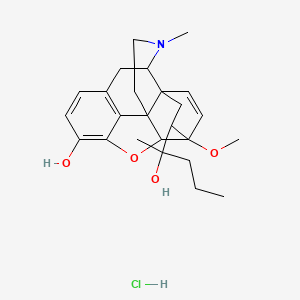
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
